![molecular formula C15H20N4O B2364865 1-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-3-propylurea CAS No. 2034292-03-8](/img/structure/B2364865.png)
1-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-3-propylurea
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Overview
Description
Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms. Pyrazole forms the core of various herbicides and drugs and is found in several natural products .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-diketones. The process typically involves the generation of a key intermediate, often through a cyclization reaction .Molecular Structure Analysis
The pyrazole ring is a five-membered ring with two nitrogen atoms. In terms of geometry, the ring is planar. The carbon atoms are sp2 hybridized, and the nitrogen atoms can carry a positive charge if substituted with an alkyl group .Chemical Reactions Analysis
Pyrazole derivatives are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, undergo N-alkylation, and participate in cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific pyrazole derivative would depend on its exact structure. Generally, pyrazoles are crystalline solids that are moderately soluble in water. They are stable under normal temperatures and pressures .Scientific Research Applications
Anticancer Potential
Pyrazole derivatives have been synthesized and evaluated for their potential in cancer treatment. For instance, novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives were studied for their ability to suppress lung cancer cell growth. Preliminary biological evaluation showed that these compounds could induce cell cycle arrest and autophagy in A549 lung cancer cells (Zheng et al., 2010). This suggests that pyrazole derivatives may offer a promising route for developing new anticancer agents.
Molecular Sensing and Detection
Pyrazole compounds have also been explored for their applications in sensing and detection. A study introduced a new colorimetric chemosensor based on hybrid azo-pyrazole/pyrrolinone ester hydrazone dye for the naked-eye recognition of metal cations like Cu2+, Zn2+, and Co2+. The sensor exhibited high sensitivity and selectivity towards these metal cations, demonstrating the potential of pyrazole derivatives in environmental monitoring and chemical sensing (Aysha et al., 2021).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal properties of pyrazole derivatives have been the subject of research, indicating their potential in developing new pharmaceuticals. For example, novel heterocyclic compounds containing a sulfonamido moiety were synthesized, showing high antibacterial activity. This highlights the chemical versatility of pyrazole derivatives in creating effective agents against various bacterial strains (Azab et al., 2013).
Enhancement of Material Properties
Research into modifying polymeric materials with pyrazole compounds has shown promising results in enhancing their properties. Poly vinyl alcohol/acrylic acid hydrogels modified through condensation reaction with various amines, including pyrazole derivatives, exhibited increased thermal stability and promising biological activities. Such modifications can be crucial for medical applications, indicating the role of pyrazole derivatives in advancing material science (Aly & El-Mohdy, 2015).
Ethylene Biosynthesis Inhibition
In plant science, pyrazine derivatives, closely related to pyrazoles, were discovered as inhibitors of ethylene biosynthesis in Arabidopsis thaliana. This finding opens up possibilities for using pyrazole derivatives to regulate plant metabolism, particularly for extending the shelf life of fruits and flowers by delaying ripening and senescence (Sun et al., 2017).
Mechanism of Action
Target of Action
The primary target of 1-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-3-propylurea is the soluble epoxide hydrolase (sEH) enzymes . These enzymes play a crucial role in the metabolism of fatty acid epoxides .
Mode of Action
The compound interacts with sEH enzymes, inhibiting their activity .
Biochemical Pathways
By inhibiting sEH enzymes, the compound affects the metabolism of fatty acid epoxides . This can lead to a reduction in blood pressure and inflammatory responses .
Pharmacokinetics
Similar compounds have been found to exhibit good bioavailability
Result of Action
The inhibition of sEH enzymes by this compound can lead to a variety of molecular and cellular effects. For instance, it can reduce blood pressure elevation and inflammatory responses .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[2-(4-phenylpyrazol-1-yl)ethyl]-3-propylurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-2-8-16-15(20)17-9-10-19-12-14(11-18-19)13-6-4-3-5-7-13/h3-7,11-12H,2,8-10H2,1H3,(H2,16,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPCIFGWUNLHBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NCCN1C=C(C=N1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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